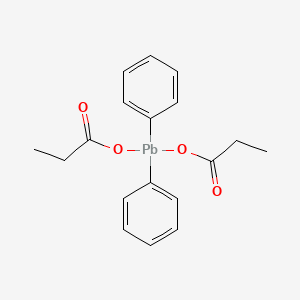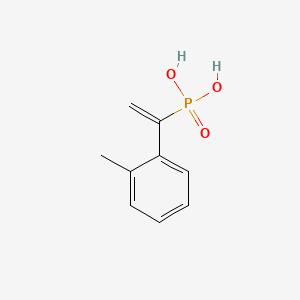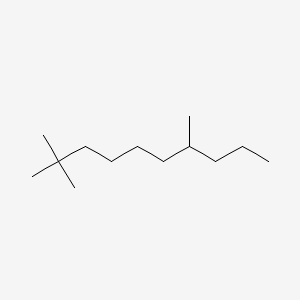
2,2,7-Trimethyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,7-Trimethyldecane is a branched alkane with the molecular formula C13H28. It is a hydrocarbon that consists of a decane backbone with three methyl groups attached at the 2nd and 7th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and non-reactivity under standard conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7-Trimethyldecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. This process typically requires the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation reaction.
Industrial Production Methods: Industrial production of this compound often involves the use of petrochemical processes. These processes include the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,7-Trimethyldecane, like other alkanes, primarily undergoes reactions such as combustion and halogenation. Combustion of this compound in the presence of oxygen produces carbon dioxide and water, releasing energy in the form of heat.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Typically involves halogens like chlorine or bromine in the presence of UV light or heat to initiate the reaction.
Major Products Formed:
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various halogenated derivatives depending on the reaction conditions and the halogen used.
Applications De Recherche Scientifique
2,2,7-Trimethyldecane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its potential role in biological systems as a hydrophobic molecule that can interact with lipid membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,7-Trimethyldecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially affecting membrane fluidity and permeability. Its non-polar nature allows it to dissolve other hydrophobic substances, making it useful in various industrial applications .
Comparaison Avec Des Composés Similaires
- 2,3,7-Trimethyldecane
- 2,4,6-Trimethyldecane
- 2,6,7-Trimethyldecane
Comparison: While these compounds share a similar decane backbone with multiple methyl groups, their unique substitution patterns result in different physical and chemical properties. For example, the position of the methyl groups can influence the boiling point, melting point, and reactivity of the compound. 2,2,7-Trimethyldecane is unique due to its specific substitution pattern, which can affect its interactions and applications in various fields .
Propriétés
Numéro CAS |
62237-99-4 |
|---|---|
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
2,2,7-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-9-12(2)10-7-8-11-13(3,4)5/h12H,6-11H2,1-5H3 |
Clé InChI |
WABCXPNFLLYYCV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CCCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


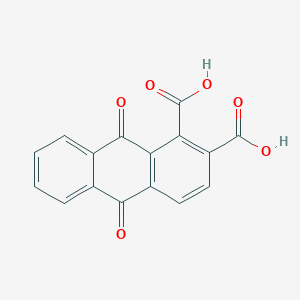

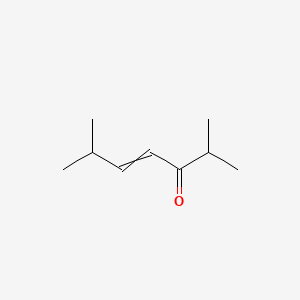
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)

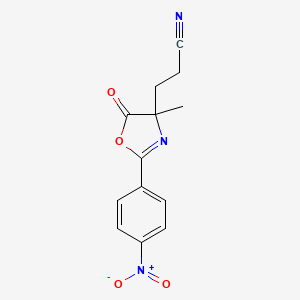

![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
